molecular formula C19H19N5O3S2 B12185201 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide

Cat. No.: B12185201
M. Wt: 429.5 g/mol
InChI Key: FUKUMLIHQJQQHA-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide (hereafter referred to as the "target compound") is a synthetic molecule featuring a benzothiadiazole sulfonyl group linked to an ethylamino-propanamide backbone with an indol-3-yl substituent. This structure combines aromatic heterocycles (benzothiadiazole and indole) and a sulfonamide bridge, which are common motifs in bioactive molecules.

Properties

Molecular Formula

C19H19N5O3S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C19H19N5O3S2/c25-18(9-8-13-12-21-15-5-2-1-4-14(13)15)20-10-11-22-29(26,27)17-7-3-6-16-19(17)24-28-23-16/h1-7,12,21-22H,8-11H2,(H,20,25)

InChI Key

FUKUMLIHQJQQHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and indole intermediates. The benzothiadiazole moiety can be synthesized through the reaction of 4-amino-2,1,3-benzothiadiazole with sulfonyl chloride under basic conditions . The indole component is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety acts as an electron acceptor, while the indole component can participate in various binding interactions with proteins and enzymes . These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Indole-Containing Propanamides

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide (Compound 3, –6) Structure: Replaces the benzothiadiazole sulfonyl group with a 6-chlorocarbazole moiety. Synthesis: Prepared via DCC-mediated coupling of carprofen (a non-steroidal anti-inflammatory drug, NSAID) with tryptamine . Key Differences:

  • Demonstrated anti-inflammatory activity via weak COX inhibition and prostaglandin synthesis modulation .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()

  • Structure : Features a methoxynaphthalene group (similar to naproxen) instead of benzothiadiazole.
  • Synthesis : Coupling of naproxen with tryptamine via amide bond formation.
  • Key Differences :

  • Methoxy group improves solubility compared to chlorinated or sulfonylated analogs.
Sulfonamide-Linked Compounds

N-((4-Acetylphenyl)sulfonyl)-3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)propanamide (Compound 59, )

  • Structure : Contains a 4-acetylphenyl sulfonamide group and a chlorobenzoyl-indole moiety.
  • Synthesis : Gold-catalyzed coupling with low yield (4.5%) after HPLC purification.
  • Key Differences :

  • Acetylphenyl sulfonamide may enhance binding to sulfonamide-sensitive enzymes (e.g., cyclooxygenase).
  • Limited yield highlights synthetic challenges compared to DCC-mediated methods .

Benzothiazole-Incorporated Sulfonamides ()

  • Structure : Benzothiazole linked to indole-3-acetamide via sulfonamide bridges.
  • Synthesis : EDC-mediated coupling in chloroform/pyridine.
  • Key Differences :

  • Benzothiazole’s electron-deficient aromatic system may improve interaction with enzymatic targets (e.g., kinases or proteases).
  • Broad-spectrum biological activity inferred from structural similarity to kinase inhibitors .
Key Findings :
  • Target Compound vs. Carbazole Analogs : The benzothiadiazole sulfonyl group likely confers higher polarity and stronger hydrogen-bonding capacity than carbazole, improving solubility and target binding. However, carbazole’s larger aromatic system may enhance passive diffusion across biological membranes .
  • Sulfonamide vs. Methoxy Groups : Sulfonamides (target compound, Compound 59) are associated with stronger enzyme inhibition (e.g., COX-2), while methoxy groups (naproxen derivative) improve pharmacokinetics but may reduce potency .
  • Synthetic Challenges : Gold-catalyzed methods () yield lower quantities than DCC-mediated coupling (), suggesting the latter is more scalable for analogs .

Spectroscopic and Physicochemical Data

Compound Melting Point (°C) UV λmax (nm) Key NMR Shifts (δ, ppm) References
Target Compound Not reported Not reported Not reported N/A
Compound 3 (Carbazole) 186–189 280, 290 1H-NMR (DMSO-d6): 10.9 (s, NH), 7.2–8.1 (m, aromatic)
Benzothiazole Analog Not reported Not reported 1H-NMR: 7.5–8.3 (benzothiazole)

Biological Activity

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide is a compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety linked to an indole structure via an ethylamine chain. This configuration is significant as it combines the pharmacological properties of both the benzothiadiazole and indole groups, which are known for their roles in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group enhances its reactivity and potential to inhibit various enzymes.

Key Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown competitive inhibition of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders.
  • Anticancer Activity : The compound may exhibit significant efficacy against cancer cells due to its structural properties that facilitate interaction with cellular proteins involved in growth regulation .

Biological Activity and Applications

Research indicates that compounds containing both benzothiadiazole and sulfonamide groups often exhibit notable biological activities. Below are some highlighted activities:

Activity Type Description
Anticancer Demonstrated antiproliferative effects against various cancer cell lines .
Antimicrobial Potential activity against resistant strains such as MRSA with low MIC values .
Neuroprotective Inhibition of MAO-B may provide neuroprotective effects, relevant for neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

  • Antiproliferative Studies : Compounds structurally similar to this compound have shown preferential suppression of rapidly dividing cancer cells, particularly A549 lung cancer cells .
  • Antimicrobial Activity : A study reported that related compounds exhibited significant antimicrobial activity against Staphylococcus aureus, with MIC values as low as 0.98 μg/mL against MRSA strains .
  • Molecular Docking Studies : Molecular docking has been employed to assess the binding affinity of this compound to target proteins involved in bacterial resistance mechanisms, demonstrating promising results in inhibiting key enzymes .

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